molecular formula C16H23N3O B14603195 1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)- CAS No. 61155-23-5

1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)-

Cat. No.: B14603195
CAS No.: 61155-23-5
M. Wt: 273.37 g/mol
InChI Key: SQBBSXNPKKMFQI-UHFFFAOYSA-N
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Description

1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)- is a complex organic compound characterized by its unique bicyclic structure. This compound belongs to the class of triazabicyclo compounds, which are known for their diverse applications in various fields of chemistry and industry. The presence of the phenylmethyl group adds to its chemical versatility and potential for various reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-Triazabicyclo[431]decan-2-one, 3-ethyl-7-(phenylmethyl)- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through crystallization, and rigorous quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, facilitating various chemical transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, contributing to advancements in material science.

Mechanism of Action

The mechanism of action of 1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)- involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as its role in catalysis or therapeutic use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)- stands out due to the presence of the phenylmethyl group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

61155-23-5

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

7-benzyl-3-ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one

InChI

InChI=1S/C16H23N3O/c1-2-17-9-8-15-13-19(16(17)20)11-10-18(15)12-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3

InChI Key

SQBBSXNPKKMFQI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2CN(C1=O)CCN2CC3=CC=CC=C3

Origin of Product

United States

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